Dual Top1/DDX5 Inhibition vs. SN38
In a Top1-mediated supercoiled pBR322 DNA relaxation assay, both 7h and SN38 exhibited similar inhibitory effects on Top1 catalytic activity [1]. However, in HCT116 colorectal cancer cells, only 7h (100 μM, 48–72 h) decreased DDX5 protein expression, whereas SN38 showed no DDX5 inhibitory effect [1]. Furthermore, DDX5 was shown to lock Top1 activity, and this locking was effectively reversed by a low concentration of 7h but not by SN38 [1]. This dual-activity profile – Top1 inhibition plus DDX5 downregulation – represents a qualitatively distinct mechanism from SN38's Top1-only action.
| Evidence Dimension | DDX5 protein expression downregulation in HCT116 cells |
|---|---|
| Target Compound Data | 7h decreased DDX5 expression (100 μM, 48–72 h) |
| Comparator Or Baseline | SN38: no decrease in DDX5 expression under identical conditions |
| Quantified Difference | Qualitative difference — DDX5 inhibition present for 7h, absent for SN38 |
| Conditions | HCT116 colorectal cancer cells; 100 μM compound; 48–72 h incubation; Western blot detection |
Why This Matters
For researchers investigating DDX5-dependent cancer biology or screening for dual Top1/DDX5 inhibitors, SN38 cannot substitute for 7h as it lacks the DDX5-targeting arm entirely, making procurement of 7h essential for studies requiring this dual mechanism.
- [1] Wang W, Wang R, An L, Li L, Xiong H, Li D, et al. Design, synthesis and investigation of biological activity and mechanism of fluoroaryl-substituted derivatives at the FL118 position 7. Eur J Med Chem. 2024;283:117143. Sections 2.10, Figs. 7A–7C. View Source
